N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 1,3-dimethyl-1H-pyrazole with ethyl acetoacetate under basic conditions. The resulting intermediate is then reacted with 4-fluorobenzaldehyde to introduce the fluorophenyl group. The final step involves the cyclization of the intermediate with 3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, while the pyrazole and isoxazolo[5,4-b]pyridine moieties contribute to its overall stability and reactivity.
Properties
Molecular Formula |
C21H20FN5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20FN5O2/c1-11(17-10-27(4)25-12(17)2)23-20(28)16-9-18(14-5-7-15(22)8-6-14)24-21-19(16)13(3)26-29-21/h5-11H,1-4H3,(H,23,28) |
InChI Key |
BACCCAVQOZOASU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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